molecular formula C4H5N3O2 B1269059 4-Methyl-1-nitro-1H-pyrazole CAS No. 38858-82-1

4-Methyl-1-nitro-1H-pyrazole

Cat. No.: B1269059
CAS No.: 38858-82-1
M. Wt: 127.1 g/mol
InChI Key: CJGXUQYECQSYAV-UHFFFAOYSA-N
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Description

4-Methyl-1-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a methyl group at the 4-position and a nitro group at the 1-position of the heteroaromatic ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity. The nitro group introduces strong electron-withdrawing effects, which can influence the compound’s stability, solubility, and reactivity in further synthetic transformations .

Properties

IUPAC Name

4-methyl-1-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-4-2-5-6(3-4)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXUQYECQSYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342400
Record name 4-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-82-1
Record name 4-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-nitro-1H-pyrazole is primarily recognized for its potential therapeutic applications. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including:

  • Anti-inflammatory Activity : Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested, showing promising anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. A study synthesized novel derivatives that demonstrated high efficacy against various bacterial strains, including E. coli and S. aureus .
  • Antiviral Activity : Some derivatives of 4-methyl-1-nitro-1H-pyrazole have shown potential antiviral activity against viruses such as hepatitis A and Herpes simplex virus type-1. These compounds were evaluated using plaque infective assays, demonstrating effective inhibition comparable to established antiviral agents .

Chemical Synthesis

The synthesis of 4-methyl-1-nitro-1H-pyrazole involves several methods, which can be optimized for yield and safety. Common synthetic strategies include:

  • Nitration Reactions : The introduction of nitro groups into the pyrazole framework can be achieved through electrophilic aromatic substitution methods, which are crucial for enhancing the biological activity of the compound .
  • Functionalization Techniques : Various functionalization strategies allow for the modification of the pyrazole ring, leading to derivatives with enhanced properties suitable for specific applications in drug development .

Material Science

Beyond its medicinal applications, 4-methyl-1-nitro-1H-pyrazole has potential uses in material science:

  • Explosive Materials : Nitrated pyrazoles, including 4-methyl-1-nitro-1H-pyrazole, are being explored as candidates for high-energy materials due to their favorable density and energy characteristics compared to traditional explosives like TNT and RDX .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleReference
Anti-inflammatory1-(4-substituted phenyl)-3-phenyl-1H-pyrazole derivatives
AntimicrobialNovel pyrazole derivatives
AntiviralSubstituted pyrazoles
Explosive PotentialNitrated pyrazoles

Case Study 1: Anti-inflammatory Properties

A research team synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced rat paw edema models. Compounds demonstrated significant reductions in edema compared to control groups, indicating strong therapeutic potential in treating inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In another study, a series of novel pyrazole derivatives were tested against multiple bacterial strains. The results showed that certain compounds exhibited higher antibacterial activity than standard antibiotics, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Methyl-1-nitro-1H-pyrazole involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 4-Methyl-1-nitro-1H-pyrazole and related compounds from the evidence:

Compound Name Substituents (Position) Functional Groups Key Features
4-Methyl-1-nitro-1H-pyrazole Methyl (4), Nitro (1) Nitro, Methyl Electron-withdrawing nitro at 1-position; methyl as electron donor
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole Nitro (3), (4-Nitrophenyl)methyl (1) Nitro (×2), Benzyl Dual nitro groups; extended conjugation via aryl group
4-Bromo-1-phenyl-1H-pyrazol-3-ol Bromo (4), Phenyl (1), Hydroxy (3) Bromo, Hydroxy, Aryl Bromine as leaving group; hydroxy enhances polarity
3-(4-Toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Hydroxy (5), Methyl (3), Toluidino Hydroxy, Methyl, Enone Hydrogen-bonding via hydroxy; enone moiety for reactivity

Electronic and Steric Effects

  • Nitro Group Position: In 4-Methyl-1-nitro-1H-pyrazole, the nitro group at the 1-position deactivates the pyrazole ring, directing further electrophilic substitutions to meta positions relative to itself.
  • Methyl vs. Bulkier Substituents: The methyl group at position 4 in the target compound introduces minimal steric hindrance compared to bulkier substituents like the (4-nitrophenyl)methyl group in . This smaller substituent may enhance solubility in non-polar solvents and reduce steric clashes in coordination chemistry applications.

Biological Activity

4-Methyl-1-nitro-1H-pyrazole, also known as Fomepizole, is a compound with significant biological activity, particularly noted for its role as an alcohol dehydrogenase inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The primary biological target of 4-Methyl-1-nitro-1H-pyrazole is the enzyme alcohol dehydrogenase . By inhibiting this enzyme, the compound prevents the metabolism of ethylene glycol into toxic metabolites, thereby averting severe metabolic acidosis and renal failure associated with ethylene glycol poisoning.

Biological Activities

4-Methyl-1-nitro-1H-pyrazole exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Studies have indicated that pyrazole derivatives can inhibit various bacterial strains, although specific data on 4-Methyl-1-nitro-1H-pyrazole is limited .
  • Anticancer Potential : Research has shown that pyrazole derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against cancer cell lines, suggesting a potential role for 4-Methyl-1-nitro-1H-pyrazole in cancer therapy .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-Methyl-1-nitro-1H-pyrazole:

  • Inhibition of Alcohol Dehydrogenase : The compound effectively inhibits alcohol dehydrogenase, which is crucial in treating methanol and ethylene glycol poisoning. This mechanism has been validated through clinical applications where Fomepizole is used as an antidote.
  • Synthesis and Structural Activity Relationship (SAR) : Various synthetic methods have been developed to produce 4-Methyl-1-nitro-1H-pyrazole and its derivatives. These methods often focus on optimizing yield and safety during synthesis, which can influence the biological activity of the resulting compounds .
  • Broader Biological Impact : Pyrazole compounds in general have been associated with a variety of biological activities including anti-inflammatory, anti-tubercular, and neuroprotective effects. The structural features of pyrazoles contribute to their diverse pharmacological profiles .

Case Studies

Several case studies illustrate the practical applications and effectiveness of 4-Methyl-1-nitro-1H-pyrazole:

  • Clinical Use in Poisoning Cases : One notable case involved a patient who ingested ethylene glycol. Treatment with Fomepizole resulted in rapid improvement in metabolic parameters and prevention of renal damage, underscoring its efficacy as an antidote.

Comparative Analysis

The following table summarizes the biological activities of 4-Methyl-1-nitro-1H-pyrazole compared to other pyrazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAlcohol Dehydrogenase Inhibition
4-Methyl-1-nitro-1H-pyrazoleModerateSignificantYes
CelecoxibYesModerateNo
PhenylbutazoneYesSignificantNo
RimonabantNoSignificantNo

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-1-nitro-1H-pyrazole derivatives?

A widely used method involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions, followed by nitration . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another approach for hybrid derivatives, as demonstrated in the synthesis of triazole-pyrazole hybrids using sodium ascorbate and copper sulfate in THF/water at 50°C . For regioselective nitration, directing groups (e.g., methyl) and controlled reaction temperatures (e.g., 0–5°C) are critical to avoid byproducts .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 4-Methyl-1-nitro-1H-pyrazole?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity. For example, methyl groups resonate at δ ~2.5 ppm, while nitro groups deshield adjacent protons .
  • X-ray crystallography : Programs like SHELX are used to resolve crystal structures, particularly for verifying nitro group orientation and intermolecular interactions .
  • IR spectroscopy : The nitro group exhibits strong asymmetric stretching bands near 1530 cm⁻¹ .

Q. How does the nitro group influence the reactivity of 4-Methyl-1-nitro-1H-pyrazole in further functionalization?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position of the pyrazole ring. However, steric hindrance from the methyl group at the 4-position can limit reactivity. Reductive functionalization (e.g., converting nitro to amine) requires catalysts like Pd/C under hydrogen atmosphere .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration or alkylation of 4-Methyl-1H-pyrazole derivatives be systematically addressed?

Regioselectivity is influenced by steric and electronic factors:

  • Nitration : Use directing groups (e.g., methoxy) or low-temperature conditions to favor 5-substitution over 3-substitution .
  • Alkylation : Bulky bases like NaH in DMF can enhance selectivity for N-alkylation over C-alkylation, as seen in the synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions for similar derivatives?

Contradictions often arise from subtle differences in reagents, purity, or reaction monitoring. For example:

  • Copper catalysts : Sodium ascorbate purity affects CuAAC reaction efficiency; ultra-dry solvents may improve yields from 61% to >80% .
  • Cyclocondensation : Variations in DMF-DMA (N,N-dimethylformamide dimethyl acetal) stoichiometry alter cyclization rates . Reproducing protocols with controlled variables (e.g., inert atmosphere, degassed solvents) is critical .

Q. What computational strategies predict the biological activity of nitro-substituted pyrazoles?

  • Molecular docking : Used to assess binding affinity to targets like enzymes or receptors. The nitro group’s electronegativity enhances interactions with polar binding pockets .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. propyl) with activity trends. For instance, bulkier substituents at the 3-position may reduce metabolic stability .
  • MD simulations : Evaluate nitro group stability under physiological conditions, particularly redox environments .

Q. What methodologies optimize the stability of 4-Methyl-1-nitro-1H-pyrazole under varying pH and temperature conditions?

  • pH stability : Nitro groups are stable in acidic conditions but hydrolyze in strong bases. Buffered solutions (pH 4–7) are recommended for storage .
  • Thermal stability : DSC/TGA analyses show decomposition >150°C. For high-temperature reactions (e.g., Suzuki coupling), short reaction times (<1 hr) prevent degradation .

Notes

  • Avoid commercial sources (e.g., ) as per guidelines.
  • Advanced questions emphasize experimental design, computational integration, and troubleshooting.
  • Methodological answers prioritize reproducibility and critical analysis of literature data.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.